1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine

Catalog No.
S658587
CAS No.
59491-62-2
M.F
C42H82NO8P
M. Wt
760.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine

CAS Number

59491-62-2

Product Name

1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine

IUPAC Name

[(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C42H82NO8P

Molecular Weight

760.1 g/mol

InChI

InChI=1S/C42H82NO8P/c1-6-8-10-12-14-16-18-20-21-23-24-26-28-30-32-34-41(44)48-38-40(39-50-52(46,47)49-37-36-43(3,4)5)51-42(45)35-33-31-29-27-25-22-19-17-15-13-11-9-7-2/h20-21,40H,6-19,22-39H2,1-5H3/b21-20-/t40-/m1/s1

InChI Key

RRVPPYNAZJRZFR-VYOBOKEXSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C

Synonyms

1-oleoyl-2-palmitoyl lecithin, 1-oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine, 1-oleoyl-2-palmitoylphosphatidylcholine, 1-oleoyl-2-palmitoylphosphatidylcholine, (R-(Z))-isomer, 1-oleyl-2-palmitoyl-sn-glycero-3-phosphocholine, ETC-588

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C

Liposome Formation:

POPC is a major component in the formation of liposomes, microscopic spheres with a phospholipid bilayer structure similar to cell membranes. These liposomes can be used for various research purposes, including:

  • Drug delivery: POPC liposomes can encapsulate therapeutic drugs and deliver them to specific cells or tissues, improving drug targeting and reducing side effects .
  • Vaccine development: Liposomes can be used as adjuvants in vaccines, enhancing the immune response to the vaccine antigen .
  • Membrane protein research: Liposomes containing specific membrane proteins can be used to study their structure, function, and interaction with other molecules .

Studying Membrane Biophysics:

POPC's well-defined structure and mimicking ability of natural membranes make it valuable in studying various biophysical properties of membranes, such as:

  • Membrane fluidity: By varying the ratio of POPC with other lipids, researchers can investigate how membrane composition affects its fluidity and function .
  • Membrane-protein interactions: POPC liposomes can be used to study how membrane proteins interact with the lipid bilayer and their influence on membrane properties .
  • Membrane fusion: POPC can be used to investigate the process of membrane fusion, essential for various cellular activities like vesicle trafficking and fertilization .

Model Membrane Systems:

POPC serves as a fundamental component in creating model membrane systems, simplified versions of biological membranes used to study various cellular processes in a controlled environment. These systems allow researchers to:

  • Investigate the effect of drugs or other molecules on membranes: Model membranes with POPC can be used to assess the interaction of drugs or other molecules with membranes, predicting their potential effects on cells .
  • Study membrane-associated signaling pathways: Model membranes containing specific signaling molecules can be used to understand how these pathways function within the membrane environment .

1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine (POPC) is a type of phospholipid, a major component of biological membranes in all living organisms [, ]. It is found naturally in various sources including yeast (Saccharomyces cerevisiae) [] and some bacteria (Streptomyces roseicoloratus) []. POPC mimics the composition of mammalian cell membranes, making it a valuable tool in scientific research [].


Molecular Structure Analysis

POPC consists of a glycerol backbone (sn-glycerol) esterified with two fatty acids: oleic acid (C18:1) at the sn-1 position and palmitic acid (C16:0) at the sn-2 position [, ]. The third hydroxyl group of glycerol is linked to a phosphate group (PO4), which in turn binds to a choline molecule (N(CH3)3-CH2-CH2-OH) [, ]. This structure creates a molecule with a hydrophilic (water-loving) head group (phosphate and choline) and two hydrophobic (water-hating) fatty acid tails []. This amphipathic nature allows POPC to form bilayer structures, the foundation of biological membranes [].


Chemical Reactions Analysis

Synthesis

POPC can be isolated from natural sources or synthesized in the lab. Specific details of synthetic pathways might be proprietary information, but generally involve acylation reactions of glycerol with the respective fatty acids and choline phosphate [].

Decomposition

Phospholipases are enzymes that can break down POPC into its constituent parts (fatty acids, glycerol, and choline phosphate) [].

Other Reactions


Physical And Chemical Properties Analysis

  • Melting Point: Not readily available, but phospholipids typically have high melting points due to their fatty acid tails.
  • Boiling Point: Decomposes before boiling due to the organic nature of the molecule.
  • Solubility: POPC is insoluble in water due to its hydrophobic tails, but soluble in organic solvents like chloroform and methanol [].
  • Stability: POPC is relatively stable under physiological conditions (pH 7.4, 37°C) but can hydrolyze over time or under extreme conditions [].

Physical Description

Solid

XLogP3

13.6

Wikipedia

1-oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine

Use Classification

Lipids -> Glycerophospholipids [GP] -> Glycerophosphocholines [GP01] -> Diacylglycerophosphocholines [GP0101]

Dates

Modify: 2023-08-15
Buter et al. Mycobacterium tuberculosis releases an antacid that remodels phagosomes. Nature Chemical Biology, doi: 10.1038/s41589-019-0336-0, published online 19 August 2019

Explore Compound Types